N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a propylsulfonyl group, a tetrahydroisoquinoline moiety, and a biphenyl carboxamide group, making it an interesting subject for chemical and biological studies.
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Once the targets are identified, the affected pathways and their downstream effects can be better elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects are typically determined through in vitro and in vivo studies once the compound’s targets and mode of action are identified .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling step, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The propylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfonyl group can yield sulfone derivatives, while reduction of the carboxamide group can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific chemical properties are beneficial.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted tetrahydroisoquinolines and biphenyl carboxamides. Examples include:
- N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
- N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide
Uniqueness
What sets N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. For instance, the propylsulfonyl group may provide enhanced stability or reactivity compared to methyl or ethyl analogs, while the biphenyl carboxamide moiety may offer distinct binding interactions with biological targets.
Properties
IUPAC Name |
4-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-16-31(29,30)27-15-14-21-12-13-24(17-23(21)18-27)26-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJFSIMOOVEVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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